1,4-Dichloro-2-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

Beschreibung

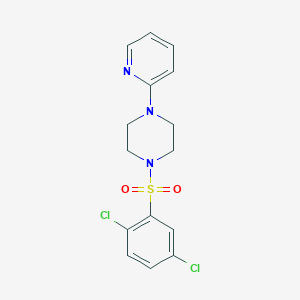

1,4-Dichloro-2-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is a complex organic compound that features a benzene ring substituted with two chlorine atoms, a sulfonyl group, and a piperazine ring attached to a pyridine moiety

Eigenschaften

IUPAC Name |

1-(2,5-dichlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N3O2S/c16-12-4-5-13(17)14(11-12)23(21,22)20-9-7-19(8-10-20)15-3-1-2-6-18-15/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFDTWNAKIKJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dichloro-2-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the sulfonyl group.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of sulfonamide derivatives, including 1,4-Dichloro-2-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene, in targeting various cancer cell lines. For instance, the compound has shown cytotoxic effects against human cancer cell lines such as colon and breast cancer cells. This activity is attributed to its ability to induce apoptosis in cancer cells through mechanisms that involve the disruption of cellular signaling pathways .

- Antidepressant Properties

- Antimicrobial Effects

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Evaluation

A study conducted by Ghouse Khan et al. investigated various piperazine derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, suggesting potential for development as anticancer therapeutics .

Case Study 2: Antimicrobial Screening

In a separate investigation into the antimicrobial efficacy of piperazine derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated substantial inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent .

Wirkmechanismus

The mechanism of action of 1,4-Dichloro-2-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets. The piperazine ring and pyridine moiety can interact with enzymes or receptors, modulating their activity. The sulfonyl group can also participate in various biochemical pathways, influencing the compound’s overall effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,4-Dichloro-2-((4-(2-pyridyl)piperazinyl)carbonyl)benzene

- 1,4-Dichloro-2-((4-(2-pyridyl)piperazinyl)amino)benzene

Uniqueness

1,4-Dichloro-2-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is unique due to the presence of both the sulfonyl group and the piperazine-pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

1,4-Dichloro-2-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is a complex organic compound notable for its unique structure, which includes a benzene ring substituted with two chlorine atoms, a sulfonyl group, and a piperazine ring connected to a pyridine moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications.

- Molecular Formula : C₁₅H₁₅Cl₂N₃O₂S

- Molecular Weight : 372.27 g/mol

- CAS Number : 335282-91-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from piperazine derivatives and utilizing sulfonium salts. The industrial production often employs optimized reaction conditions to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The piperazine and pyridine components can modulate the activity of enzymes or receptors, while the sulfonyl group can participate in biochemical pathways that influence cellular processes.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives containing pyridine rings have shown significant activity against various viruses, including HIV and influenza. The specific compound under discussion may also possess similar antiviral capabilities due to its structural features.

Anticancer Potential

Research has explored the anticancer potential of sulfonamide derivatives, including those similar to this compound. These compounds have been evaluated for their ability to inhibit carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. Preliminary results suggest that such compounds can effectively reduce cancer cell viability.

Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes:

| Enzyme | Inhibition Type | IC₅₀ (μM) |

|---|---|---|

| Carbonic Anhydrase IX | Competitive | 0.01 |

| COX-1 | Non-selective | 5.40 |

| COX-2 | Selective | 0.01 |

These results indicate a promising profile for therapeutic applications in inflammatory diseases and cancer treatment.

Case Studies

- Antiviral Efficacy : A study demonstrated that a related compound significantly reduced HIV replication in vitro at concentrations ranging from 4 to 20 μg/mL, suggesting that modifications in the piperazine structure could enhance antiviral activity .

- Anticancer Activity : In a recent investigation, sulfonamide derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives had IC₅₀ values as low as 10 μM against breast cancer cells, highlighting the potential of this chemical class in oncology .

- Inflammation Models : In vivo studies using carrageenan-induced edema models showed that compounds similar to this compound exhibited significant anti-inflammatory effects, with selectivity indices surpassing those of standard anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,4-Dichloro-2-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves sulfonylation of a piperazine intermediate. A typical route includes coupling 1,4-dichloro-2-sulfonyl chloride with 4-(2-pyridyl)piperazine under basic conditions (e.g., Na₂CO₃ or K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile) at reflux. Optimization parameters include adjusting stoichiometry, temperature, and catalyst loading. For example, describes analogous sulfonamide formation using K₂CO₃ and reflux conditions, which can be adapted for this compound . Yield and purity improvements may involve column chromatography or recrystallization, as demonstrated in for related sulfonamides .

Q. Which spectroscopic and analytical techniques are critical for structural validation, and how should data discrepancies be addressed?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirm aromatic protons (δ 7.1–8.5 ppm) and piperazinyl methylene groups (δ 2.2–4.0 ppm).

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1330–1160 cm⁻¹) and NH stretches (~3089 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight via molecular ion peaks (e.g., m/z 645 in ) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, as applied in for sulfonamide derivatives .

Advanced Research Questions

Q. How can computational models (e.g., DFT, molecular docking) predict this compound’s interaction with neurotransmitter receptors or enzymes?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the compound’s geometry and calculate electrostatic potential surfaces to identify reactive sites.

- Molecular Docking : Dock the compound into active sites of targets (e.g., 5-HT₁A receptors in or TRPV4 channels in ) using software like AutoDock Vina. Compare binding affinities with known ligands to predict activity .

- MD Simulations : Assess stability of ligand-receptor complexes over time.

Q. What strategies resolve contradictions between experimental and computational solubility/bioavailability data?

- Methodological Answer :

- In Silico Tools : Calculate logP/logD values using software like ACD/Labs Percepta (see ) to predict hydrophobicity .

- Experimental Validation : Use shake-flask methods to measure aqueous solubility. Adjust substituents (e.g., pyridyl vs. phenyl groups) to modulate solubility, as guided by PubChem data in and .

- Salt Formation : Explore hydrochloride salts (e.g., ) to improve bioavailability .

Q. How can palladium-catalyzed C–H functionalization be applied to modify this compound’s aromatic core for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Directed C–H Activation : Use the sulfonyl or pyridyl group as a directing group for Pd-catalyzed halogenation or arylation ( ). For example, install methyl or fluoro groups at specific positions to probe steric/electronic effects .

- Cross-Coupling Reactions : Leverage Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce heteroaryl or amine groups, as shown in for piperazine derivatives .

Q. What experimental designs are optimal for evaluating this compound’s in vivo pharmacokinetics and toxicity?

- Methodological Answer :

- ADME Profiling : Conduct rodent studies to assess absorption, distribution (plasma protein binding), metabolism (CYP450 assays), and excretion.

- Toxicity Screening : Use zebrafish or murine models to evaluate acute toxicity (LD₅₀) and organ-specific effects. Reference ’s approach for TRPV4 agonists, which includes bladder hyperactivity assays .

- Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites in hepatic microsomes.

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in biological assay results (e.g., receptor binding vs. functional activity)?

- Methodological Answer :

- Orthogonal Assays : Validate binding affinity (e.g., radioligand displacement in ) with functional assays (e.g., cAMP modulation or calcium flux) .

- Control Experiments : Test for off-target effects using receptor panels (e.g., ’s TRPV4 selectivity studies) .

- Statistical Rigor : Apply ANOVA or Bayesian analysis to distinguish noise from true activity variations.

Q. What synthetic routes are viable for unstable intermediates during the preparation of derivatives?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during sulfonylation ( ) .

- Low-Temperature Conditions : Perform reactions at –78°C for air-sensitive intermediates.

- In Situ Monitoring : Employ TLC or inline IR to track intermediate stability, as described in ’s stepwise synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.